
1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is a chemical compound known for its applications in various industrial and scientific fields. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This modification imparts unique properties to the compound, making it useful in different contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- can be synthesized through the reaction of 1,4-benzenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized as an antioxidant in lubricants and as a stabilizer in gasoline.
Wirkmechanismus
The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Another derivative with longer alkyl chains, used as an antioxidant in rubber and plastic products.
1,4-Benzenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups, known for its use as a reagent in chemical analysis.
Uniqueness
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
65138-72-9 |
|---|---|
Molekularformel |
C15H26N2 |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3 |
InChI-Schlüssel |
MXRWEWQQJFBOJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


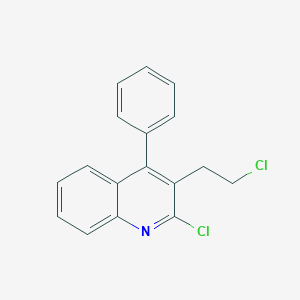
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
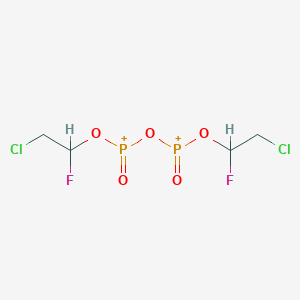
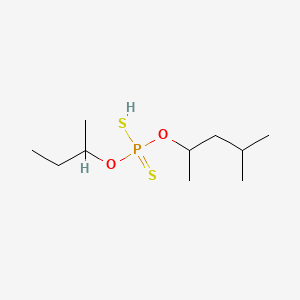
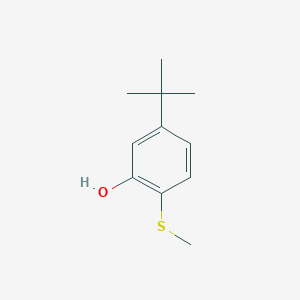
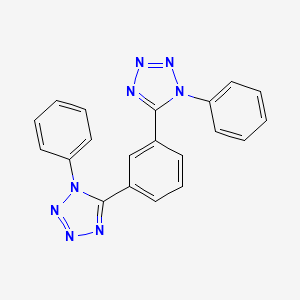
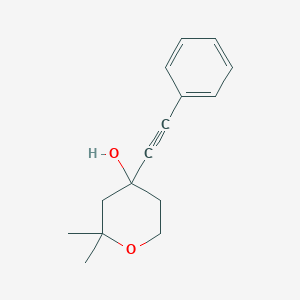
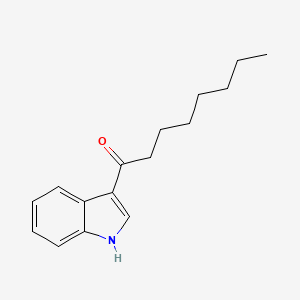
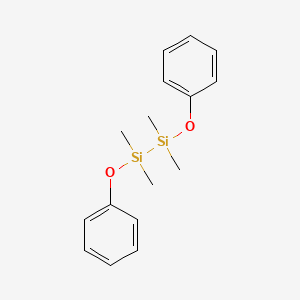


![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)
